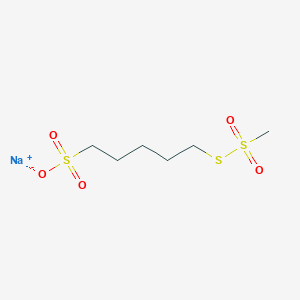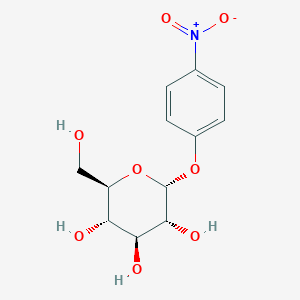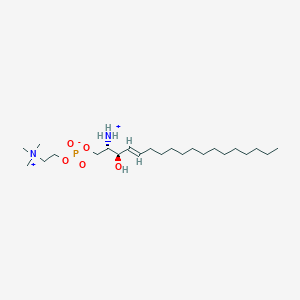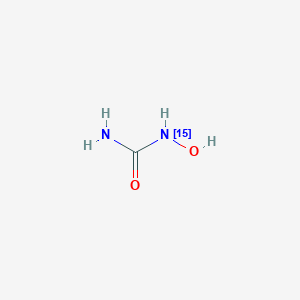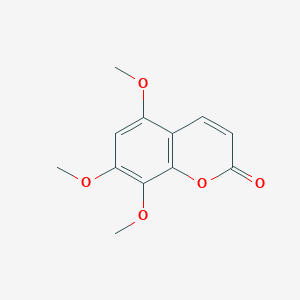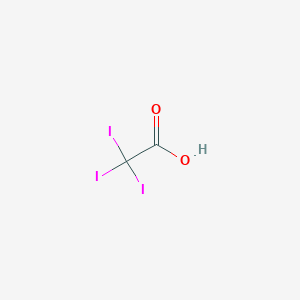
三碘乙酸
描述
Triiodoacetic acid is an organic compound with the molecular formula C₂HI₃O₂. It is a derivative of acetic acid, where three hydrogen atoms are replaced by iodine atoms. This compound is known for its high molecular weight and density due to the presence of iodine atoms. Triiodoacetic acid is used in various scientific research applications, particularly in the fields of chemistry and biology.
科学研究应用
Triiodoacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its ability to react with cysteine residues in proteins.
Medicine: Investigated for its potential use in cancer therapy and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
生化分析
Biochemical Properties
It is known that Triiodoacetic acid is a metabolite of thyroxine, a thyroid hormone . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in thyroid hormone metabolism and signaling.
Cellular Effects
Given its relationship with thyroid hormones, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism associated with thyroid hormone action .
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with biomolecules involved in thyroid hormone metabolism and signaling .
Metabolic Pathways
Triiodoacetic acid is a metabolite of thyroxine, suggesting that it is involved in the metabolic pathways of thyroid hormones
准备方法
Synthetic Routes and Reaction Conditions
Triiodoacetic acid can be synthesized through the iodination of acetic acid derivatives. One common method involves the reaction of acetic acid with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically proceeds as follows:
CH3COOH+3I2+Oxidizing Agent→C2HI3O2+By-products
Industrial Production Methods
In an industrial setting, the production of triiodoacetic acid may involve the use of more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Triiodoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in triiodoacetic acid can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: Triiodoacetic acid can be reduced to form diiodoacetic acid or other lower iodinated derivatives.
Oxidation Reactions: The compound can be further oxidized to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as chlorine or bromine in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of chloroacetic acid or bromoacetic acid.
Reduction: Formation of diiodoacetic acid.
Oxidation: Formation of carbon dioxide and other oxidized by-products.
作用机制
Triiodoacetic acid exerts its effects primarily through its ability to alkylate thiol groups in proteins. This alkylation can inhibit the activity of enzymes that contain cysteine residues in their active sites. The compound’s high reactivity with thiol groups makes it a valuable tool in biochemical studies to modify and study protein function.
相似化合物的比较
Similar Compounds
Iodoacetic Acid: A mono-iodinated derivative of acetic acid.
Diiodoacetic Acid: A di-iodinated derivative of acetic acid.
Chloroacetic Acid: A chloro-substituted derivative of acetic acid.
Bromoacetic Acid: A bromo-substituted derivative of acetic acid.
Uniqueness
Triiodoacetic acid is unique due to its high iodine content, which imparts distinct physical and chemical properties. Its high molecular weight and density, along with its reactivity towards thiol groups, make it particularly useful in specific biochemical and industrial applications.
属性
IUPAC Name |
2,2,2-triiodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HI3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHZZMHPRRFPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(I)(I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HI3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208127 | |
| Record name | Triiodoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-68-3 | |
| Record name | 2,2,2-Triiodoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triiodoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triiodoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triiodoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIIODOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8GUP5482 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the physiological role of Triiodoacetic acid in the human body?
A1: Triiodoacetic acid is a metabolite of thyroid hormones and exhibits both thyromimetic (agonistic) and antagonistic actions. While its exact physiological role is still being investigated, research suggests it may have a shorter half-life than its less potent antagonist counterpart, Tetraiodoacetic acid []. This suggests a potential role in rapid and potent modulation of thyroid hormone activity.
Q2: How is Triiodoacetic acid synthesized?
A3: While specific details might vary, the synthesis and properties of Triiodoacetic acid and its salts have been previously described in scientific literature []. These methods often involve the iodination of acetic acid under controlled conditions.
Q3: Has Triiodoacetic acid been used in any clinical settings?
A4: While Triiodoacetic acid itself hasn't been widely used in clinical settings, a case report documented a patient developing a Nocardia brasiliensis infection after receiving mesotherapy containing Triiodoacetic acid []. This highlights the need for further research into its safety profile, especially when used in procedures like mesotherapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


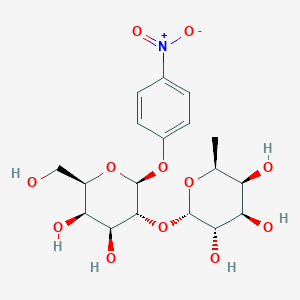
![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)
![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B14240.png)
